Ethyl 4-isocyanatobenzoate

Overview

Description

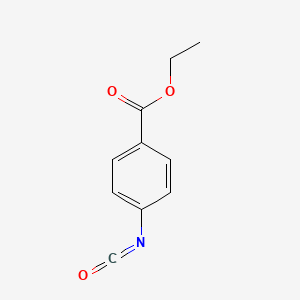

Ethyl 4-isocyanatobenzoate: is an organic compound with the molecular formula C10H9NO3 . It is a derivative of benzoic acid and contains an isocyanate functional group. This compound is used in various chemical synthesis processes and has applications in the preparation of cellulose derivatives and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-isocyanatobenzoate can be synthesized through the reaction of ethyl 4-aminobenzoate with phosgene or triphosgene . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of exposure to hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-isocyanatobenzoate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form and , respectively.

Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form and .

Polymerization: The compound can participate in polymerization reactions to form polyurethanes

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Hydrolyzes the isocyanate group to form 4-aminobenzoic acid

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

4-Aminobenzoic Acid: Formed from hydrolysis

Scientific Research Applications

Scientific Research Applications

Ethyl 4-isocyanatobenzoate serves as a crucial building block in synthesizing complex organic molecules. It is also employed in labeling studies to track metabolic pathways and protein interactions.

Reactions

- Substitution Reactions The isocyanate group can react with nucleophiles like amines and alcohols to form ureas and carbamates, respectively.

- Addition Reactions It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

- Amines React with the isocyanate group to form ureas.

- Alcohols React with the isocyanate group to form carbamates.

- Catalysts Often used to accelerate the reactions.

This compound has biological activity through its interaction with cellular pathways, inhibiting certain enzymes and modulating signaling pathways associated with inflammation and cellular proliferation. It is utilized in the development of pharmaceuticals and diagnostic agents.

- Anti-inflammatory Effects Compounds similar to this compound can inhibit the recruitment and activation of eosinophils, which are implicated in inflammatory diseases like asthma and allergic rhinitis. These compounds may reduce eosinophil-mediated tissue damage by blocking chemokine receptors like CCR-3.

- Antimicrobial Activity this compound may possess antimicrobial properties and has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. This activity is attributed to the compound's ability to disrupt bacterial cell walls and interfere with metabolic processes.

Industrial Applications

In industry, this compound is applied in the production of polymers and specialty chemicals.

Case Studies

- Anti-inflammatory Activity A study using a murine model of allergic asthma demonstrated that mice treated with this compound showed a significant reduction in eosinophil infiltration into lung tissues, along with decreased levels of pro-inflammatory cytokines such as IL-5 and IL-13.

- Antimicrobial Efficacy In vitro assays revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against MRSA, demonstrating antibacterial properties.

Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced eosinophil infiltration | |

| Cytokine modulation | Decreased IL-5 and IL-13 levels | |

| Antimicrobial | MIC against MRSA: 25 µg/mL |

Research Findings

Incorporating deuterium into this compound can enhance the pharmacokinetic profile of compounds, potentially leading to improved efficacy and reduced side effects. The deuterated form may offer advantages in metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of ethyl 4-isocyanatobenzoate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are fundamental in the formation of polymers and other organic compounds .

Comparison with Similar Compounds

Methyl 4-isocyanatobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

4-Isocyanatobenzoic Acid: Contains a carboxylic acid group instead of an ester group.

Phenyl Isocyanate: Contains a phenyl group instead of a benzoate group

Uniqueness: this compound is unique due to its combination of an isocyanate group and an ethyl ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .

Biological Activity

Ethyl 4-isocyanatobenzoate (CAS: 30806-83-8) is an aromatic isocyanate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and polymer science. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isocyanate functional group attached to a benzoate moiety. Its molecular formula is , and it exhibits the following properties:

- Molecular Weight : 189.19 g/mol

- Melting Point : 27-29 °C

- Boiling Point : 118-119 °C at 0.8 mmHg

- Purity : Typically available at 97% purity from commercial suppliers .

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including proteins and nucleic acids. The isocyanate group is known to form covalent bonds with amino groups in proteins, potentially modifying their function and activity. This reactivity can lead to various biological effects, including:

- Inhibition of Enzyme Activity : Isocyanates can act as inhibitors for specific enzymes by modifying active site residues.

- Cellular Responses : The compound may induce cellular responses such as apoptosis or cell cycle arrest, depending on the target cells.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, one study reported that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on MCF-7 and A549 cells. The results indicated significant inhibition of cell growth, suggesting potential as an anticancer agent.

- Table 1 summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM) MCF-7 5.2 A549 6.8 - Polymer Synthesis :

Structure-Activity Relationships (SAR)

Research indicates that modifications to the ethyl group or the aromatic ring can significantly affect the biological activity of this compound. For instance, substituents on the phenyl ring can enhance or reduce its cytotoxic properties:

- Electron-Withdrawing Groups : Increase reactivity towards nucleophiles, enhancing biological activity.

- Alkyl Substituents : May improve solubility and bioavailability.

Safety and Toxicology

This compound is classified as hazardous due to its potential to cause skin irritation, respiratory sensitization, and other acute toxic effects upon exposure . Proper handling protocols must be followed when working with this compound.

Q & A

Q. Basic: What are the standard synthetic protocols for preparing ethyl 4-isocyanatobenzoate, and how can reaction conditions be optimized?

This compound is commonly synthesized via the reaction of 4-aminobenzoic acid derivatives with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). A typical procedure involves:

- Dissolving ethyl 4-aminobenzoate in DCM under inert atmosphere.

- Adding triphosgene at 0–5°C, followed by stirring at room temperature for 12–24 hours .

- Purification via column chromatography (e.g., 80% ethyl acetate in hexane) yields the product with ~60–70% efficiency .

Optimization Tips :

- Use anhydrous solvents to prevent hydrolysis of the isocyanate group.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Adjust stoichiometry (e.g., excess isocyanate reagent) to improve yields in multi-step syntheses .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key Techniques :

- ¹H NMR : Look for the isocyanate proton signal at δ ~8.4–8.9 ppm (singlet) and the ethyl ester quartet at δ ~4.2–4.3 ppm .

- IR Spectroscopy : Confirm the N=C=O stretch at ~2250–2270 cm⁻¹ .

- Mass Spectrometry (ESI) : Expect [M+H]+ at m/z = 192.1 (calculated for C₁₀H₉NO₃) .

Validation : Cross-reference experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities in peak assignments .

Q. Advanced: How can researchers resolve contradictions in reported yields or purity of this compound derivatives?

Discrepancies often arise from:

- Reaction Conditions : Temperature fluctuations during isocyanate formation (e.g., exothermic side reactions) .

- Purification Methods : Incomplete removal of byproducts (e.g., urea derivatives) due to inadequate column chromatography gradients .

Methodological Solutions :

- Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature monitoring).

- Use HPLC to quantify purity and identify impurities (e.g., residual amines or solvents) .

Q. Advanced: What strategies are effective for incorporating this compound into multi-step syntheses of bioactive compounds?

This compound is widely used as a urea/thiourea linker in drug discovery. Example applications include:

- Kinase Inhibitors : React with primary/secondary amines in tetrahydrobenzothiazole scaffolds to form ureido linkages (Scheme 4, ).

- Anticancer Agents : Couple with pyrimidinyl anilines to generate biphenylurea derivatives (64% yield, ).

Design Considerations :

- Ensure compatibility with protecting groups (e.g., avoid nucleophilic solvents like water or alcohols).

- Use DMF as a polar aprotic solvent to enhance reactivity in heterocyclic systems .

Q. Advanced: How should researchers analyze spectral data discrepancies (e.g., NMR shifts) in this compound derivatives?

Common Issues :

- Solvent Effects : DMSO-d₆ may cause downfield shifts for aromatic protons compared to CDCl₃ .

- Tautomerism : Urea derivatives may exhibit dynamic equilibria, broadening NMR signals.

Resolution Methods :

- Record variable-temperature NMR to identify tautomeric states.

- Compare experimental data with crystallographic structures (if available) to validate assignments .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile isocyanate vapors.

- Waste Disposal : Quench residual isocyanate with aqueous ammonia before disposal .

Q. Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., amine vs. alcohol reactivity) .

- Molecular Docking : Predict binding affinities of urea-linked derivatives to biological targets (e.g., kinase active sites) .

Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates under varying conditions) .

Q. Basic: What are the solubility and stability profiles of this compound, and how do they impact experimental design?

- Solubility : Soluble in DCM, DMF, and THF; poorly soluble in water or hexane .

- Stability : Hydrolyzes in moist environments to form 4-aminobenzoic acid derivatives. Store under argon at –20°C for long-term stability .

Q. Advanced: How can researchers design assays to evaluate the biological activity of this compound-derived compounds?

- Antimicrobial Testing : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) .

- Kinase Inhibition : Employ fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .

- Controls : Include parent scaffolds (e.g., unmodified benzothiazoles) to isolate the urea moiety’s contribution .

Q. Advanced: What methodologies are recommended for troubleshooting failed coupling reactions involving this compound?

- Diagnostic Steps :

- Check reagent purity via TLC or NMR.

- Verify anhydrous conditions (e.g., test with molecular sieves).

- Screen alternative catalysts (e.g., DMAP for sluggish reactions) .

- Salvage Strategies : Isolate intermediates (e.g., carbamate byproducts) for re-functionalization .

Properties

IUPAC Name |

ethyl 4-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEPCPHKICBCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184815 | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30806-83-8 | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30806-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030806838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.